

# Synthesis of 3-(Morpholinomethyl)phenylboronic Acid: A Technical Guide

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## Compound of Interest

Compound Name:	3-(Morpholinomethyl)phenylboronic acid
Cat. No.:	B151377

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, properties, and applications of **3-(Morpholinomethyl)phenylboronic acid** and its pinacol ester derivative. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and receptor ligands.

## Physicochemical Properties

A summary of the key physicochemical properties of **3-(Morpholinomethyl)phenylboronic acid** and its pinacol ester is presented in Table 1. The pinacol ester is often the commercially available and synthetically utilized form due to its enhanced stability compared to the free boronic acid.

Table 1: Physicochemical Properties

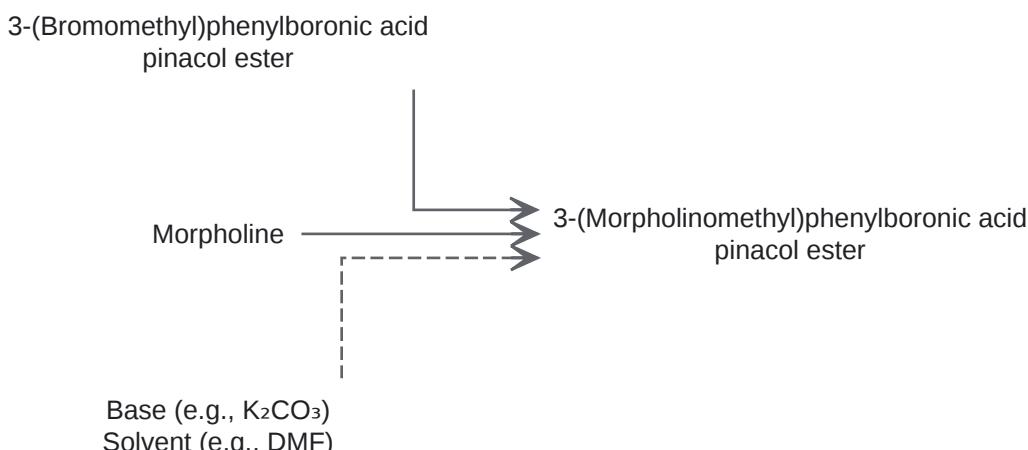
Property	3-(Morpholinomethyl)phenyl boronic acid	3-(Morpholinomethyl)phenyl boronic acid pinacol ester
CAS Number	397843-58-2[1]	364794-80-9[2][3]
Molecular Formula	C <sub>11</sub> H <sub>16</sub> BNO <sub>3</sub> [1]	C <sub>17</sub> H <sub>26</sub> BNO <sub>3</sub> [2]
Molecular Weight	221.1 g/mol [1]	303.2 g/mol [2]
Appearance	White to off-white solid	White to light yellow solid
Purity	≥95% (typical)	≥95% (typical)[2]
Storage	Inert atmosphere, Room Temperature	Inert atmosphere, Room Temperature[2]

## Synthesis Protocol

The synthesis of **3-(Morpholinomethyl)phenylboronic acid** pinacol ester is typically achieved through a nucleophilic substitution reaction. The following protocol is a representative example based on standard synthetic methodologies.

### Synthesis of **3-(Morpholinomethyl)phenylboronic acid pinacol ester**

Reaction Scheme:



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Caption: Reaction scheme for the synthesis of **3-(Morpholinomethyl)phenylboronic acid pinacol ester**.

Experimental Protocol:

- Reaction Setup: To a solution of 3-(bromomethyl)phenylboronic acid pinacol ester (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add morpholine (1.2 eq) and a suitable base, for example, potassium carbonate ( $K_2CO_3$ ) (2.0 eq).
- Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 50-60 °C) to facilitate the reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired **3-(Morpholinomethyl)phenylboronic acid** pinacol ester.

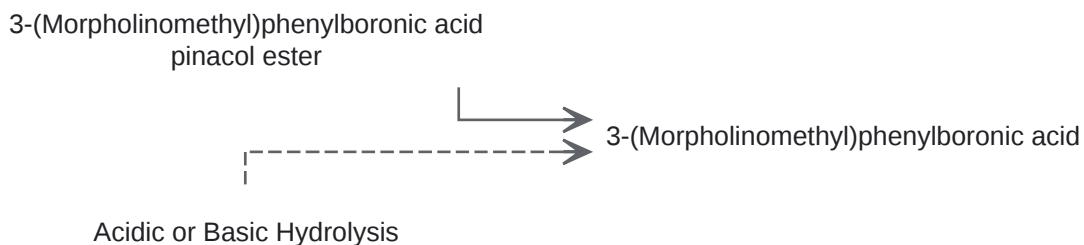
Table 2: Representative Reaction Parameters

Parameter	Value
Starting Material	3-(Bromomethyl)phenylboronic acid pinacol ester
Reagents	Morpholine, Potassium Carbonate
Solvent	N,N-Dimethylformamide (DMF)
Temperature	25-60 °C
Reaction Time	4-12 hours
Typical Yield	80-95%
Purity	>95% (after chromatography)

## Deprotection to 3-(Morpholinomethyl)phenylboronic acid

The pinacol ester can be hydrolyzed to the free boronic acid if required for subsequent applications.

Reaction Scheme:



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Caption: Deprotection of the pinacol ester to the free boronic acid.

Experimental Protocol:

- Hydrolysis: Dissolve the **3-(Morpholinomethyl)phenylboronic acid** pinacol ester in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.
- Acid/Base Treatment: Add an acid (e.g., HCl) or a base (e.g., NaOH) to catalyze the hydrolysis.
- Work-up: Stir the mixture at room temperature until the reaction is complete. Neutralize the reaction mixture and extract the product with a suitable organic solvent. After drying and concentration, the free boronic acid is obtained. It is important to note that phenylboronic acids can be susceptible to dehydration to form boroxines and should be stored under anhydrous conditions.

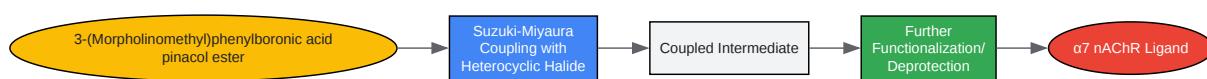
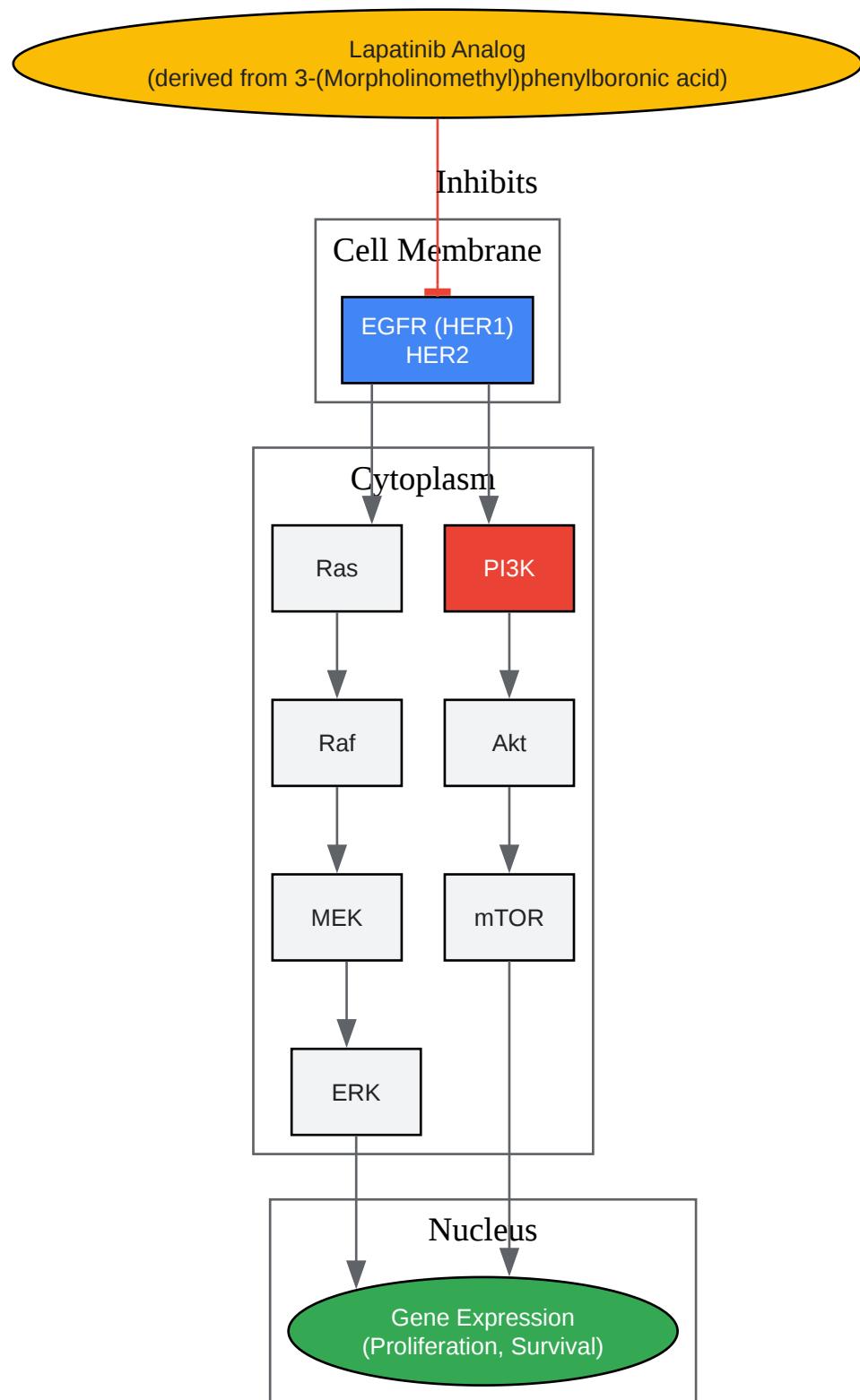
## Applications in Drug Development

**3-(Morpholinomethyl)phenylboronic acid** is a key intermediate in the synthesis of various pharmaceutically active compounds. Its utility is primarily demonstrated in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

## Synthesis of Kinase Inhibitors (Lapatinib Analogs)

This boronic acid derivative is used in the synthesis of analogs of Lapatinib, a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2).<sup>[4][5][6]</sup> Inhibition of these receptors disrupts downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

Signaling Pathway Diagram:



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